Melanotan II acetate

Description

Properties

CAS No. |

1036322-26-5 |

|---|---|

Molecular Formula |

C52H73N15O11 |

Molecular Weight |

1084.2 g/mol |

IUPAC Name |

(3S,6S,9R,12S,15S,23S)-15-[[(2S)-2-acetamidohexanoyl]amino]-9-benzyl-6-[3-(diaminomethylideneamino)propyl]-12-(1H-imidazol-5-ylmethyl)-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-1,4,7,10,13,18-hexazacyclotricosane-23-carboxamide;acetic acid |

InChI |

InChI=1S/C50H69N15O9.C2H4O2/c1-3-4-16-36(59-29(2)66)44(69)65-41-25-42(67)55-20-11-10-18-35(43(51)68)60-47(72)39(23-31-26-57-34-17-9-8-15-33(31)34)63-45(70)37(19-12-21-56-50(52)53)61-46(71)38(22-30-13-6-5-7-14-30)62-48(73)40(64-49(41)74)24-32-27-54-28-58-32;1-2(3)4/h5-9,13-15,17,26-28,35-41,57H,3-4,10-12,16,18-25H2,1-2H3,(H2,51,68)(H,54,58)(H,55,67)(H,59,66)(H,60,72)(H,61,71)(H,62,73)(H,63,70)(H,64,74)(H,65,69)(H4,52,53,56);1H3,(H,3,4)/t35-,36-,37-,38+,39-,40-,41-;/m0./s1 |

InChI Key |

GTAMEWQATOUMGW-GBRHMYBBSA-N |

Isomeric SMILES |

CCCC[C@@H](C(=O)N[C@H]1CC(=O)NCCCC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC1=O)CC2=CN=CN2)CC3=CC=CC=C3)CCCN=C(N)N)CC4=CNC5=CC=CC=C54)C(=O)N)NC(=O)C.CC(=O)O |

Canonical SMILES |

CCCCC(C(=O)NC1CC(=O)NCCCCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CC2=CN=CN2)CC3=CC=CC=C3)CCCN=C(N)N)CC4=CNC5=CC=CC=C54)C(=O)N)NC(=O)C.CC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Melanotan II Acetate: A Technical Guide to its Mechanism of Action on Melanocortin Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melanotan II (MT-II) is a synthetic, cyclic heptapeptide (B1575542) analog of the endogenous alpha-melanocyte-stimulating hormone (α-MSH).[1][2] Developed initially for its potential as a sunless tanning agent, its mechanism of action reveals a complex and multifaceted interaction with the melanocortin system.[1] Structurally, MT-II incorporates modifications such as a lactam bridge and a D-phenylalanine residue, which confer enhanced stability, a longer plasma half-life, and improved blood-brain barrier permeability compared to its natural counterpart.[1][2][3] This guide provides an in-depth technical overview of the molecular mechanisms underlying Melanotan II's activity, focusing on its interaction with melanocortin receptors, the subsequent signaling cascades, and the experimental methodologies used to elucidate these pathways.

Core Mechanism: Non-Selective Melanocortin Receptor Agonism

The primary mechanism of action of Melanotan II is its function as a potent, non-selective agonist for four of the five known melanocortin receptors (MCRs), which are a family of G-protein coupled receptors (GPCRs).[1][2] It exhibits high-affinity binding and functional activity at the MC1, MC3, MC4, and MC5 receptors, while showing negligible activity at the MC2 receptor, which is the specific receptor for adrenocorticotropic hormone (ACTH).[1][2] This broad receptor activation profile is responsible for its diverse range of biological effects, which include skin pigmentation (melanogenesis), sexual function, and the modulation of metabolism and appetite.[2][4]

Quantitative Data: Receptor Binding and Functional Potency

The affinity of Melanotan II for various melanocortin receptors is quantified by its inhibition constant (Kᵢ), while its functional potency is measured by the half-maximal effective concentration (EC₅₀). These values are determined through in vitro radioligand binding and functional assays, respectively. The data below, compiled from studies on human (h) and mouse (m) receptors expressed in various cell lines (e.g., HEK293, CHO), demonstrates the high, albeit varied, potency of MT-II across multiple receptor subtypes.[5][6]

| Receptor Subtype | Species | Assay Type | Metric | Value (nM) |

| MC1R | Human | Binding (Kᵢ) | Kᵢ | 0.67 |

| Human | Functional (EC₅₀) | EC₅₀ | 0.23 | |

| Mouse | Functional (EC₅₀) | EC₅₀ | 0.02 | |

| MC3R | Human | Binding (Kᵢ) | Kᵢ | 34 |

| Human | Functional (EC₅₀) | EC₅₀ | 19.3 | |

| MC4R | Human | Binding (Kᵢ) | Kᵢ | 6.6 |

| Human | Functional (EC₅₀) | EC₅₀ | 0.69 | |

| MC5R | Human | Binding (Kᵢ) | Kᵢ | 46 |

| Human | Functional (EC₅₀) | EC₅₀ | 18.6 |

Downstream Signaling Pathways

As a GPCR agonist, Melanotan II initiates a cascade of intracellular events upon receptor binding. All melanocortin receptors primarily couple to the Gs alpha subunit (Gαs), leading to the activation of adenylyl cyclase and a subsequent increase in the intracellular second messenger, cyclic adenosine (B11128) monophosphate (cAMP).[5][7]

The canonical Gαs/cAMP signaling pathway proceeds as follows:

-

Receptor Binding: Melanotan II binds to the extracellular domain of a melanocortin receptor.

-

G-Protein Activation: This binding induces a conformational change in the receptor, activating the associated heterotrimeric Gs protein and causing the Gαs subunit to exchange GDP for GTP.

-

Adenylyl Cyclase Activation: The activated Gαs-GTP complex stimulates the membrane-bound enzyme adenylyl cyclase.[1]

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP into cAMP.[1][8]

-

Protein Kinase A (PKA) Activation: cAMP binds to the regulatory subunits of Protein Kinase A, releasing and activating the catalytic subunits.[8][9]

-

Downstream Phosphorylation: Activated PKA phosphorylates various downstream targets. A key target is the cAMP Response Element-Binding protein (CREB).[3][8]

-

Gene Transcription: Phosphorylated CREB translocates to the nucleus and binds to cAMP response elements on DNA, upregulating the transcription of specific genes.[8] In melanocytes, this includes the Microphthalmia-associated Transcription Factor (MITF) gene, leading to the synthesis of enzymes like tyrosinase, which are critical for melanin (B1238610) production.[8]

Beyond the primary Gs pathway, MCR activation can also stimulate other signaling cascades, including the activation of Extracellular signal-Regulated Kinase 1/2 (ERK1/2) and increases in intracellular calcium (Ca²⁺), although these mechanisms can be receptor and cell-type specific.[7] For instance, MC3R and MC5R have been found to signal through Gi/o proteins, and MC4R can also couple to Gq.[7]

Experimental Protocols

The characterization of Melanotan II's mechanism of action relies on standard pharmacological assays for GPCRs.

This protocol determines the binding affinity (Kᵢ) of Melanotan II by quantifying its ability to displace a high-affinity radiolabeled ligand from a specific melanocortin receptor.[5]

Methodology:

-

Receptor Preparation: A crude membrane fraction is prepared from HEK293 or CHO cells stably or transiently expressing the human melanocortin receptor of interest (e.g., hMC4R).[5][10]

-

Assay Setup: The assay is performed in 96-well plates. Each well contains:

-

Incubation: The plates are incubated (e.g., 60 minutes at 30°C) to allow the binding reaction to reach equilibrium.[11]

-

Separation: The reaction is terminated by rapid vacuum filtration through a glass fiber filter plate (e.g., GF/C), which traps the membranes with bound radioligand while unbound ligand passes through.[10]

-

Washing: Filters are washed multiple times with ice-cold buffer to remove any remaining unbound radioligand.[10]

-

Detection: Scintillation fluid is added to the dried filters, and the radioactivity is quantified using a microplate scintillation counter.[10]

-

Data Analysis: The amount of bound radioactivity is plotted against the log concentration of Melanotan II. Non-linear regression is used to determine the IC₅₀ value (the concentration of MT-II that inhibits 50% of specific radioligand binding). The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the radioligand concentration and Kₑ is its dissociation constant.[5]

This assay measures the functional potency (EC₅₀) of Melanotan II by quantifying the production of the second messenger cAMP following receptor activation.[2]

Methodology:

-

Cell Culture: HEK293 or CHO cells expressing the melanocortin receptor of interest are seeded into 96- or 384-well plates and grown for 24-48 hours.[1][12]

-

Assay Preparation: Cells are pre-incubated with a phosphodiesterase (PDE) inhibitor, such as 0.5 mM IBMX, in a stimulation buffer. This crucial step prevents the enzymatic degradation of cAMP, allowing it to accumulate for accurate measurement.[2][5]

-

Stimulation: Cells are then stimulated with varying concentrations of Melanotan II for a defined period (e.g., 15-30 minutes).[2]

-

Cell Lysis: Following stimulation, cells are lysed to release the intracellular cAMP.

-

Detection: The concentration of cAMP in the cell lysate is measured using a commercially available detection kit. Common methods include:

-

Homogeneous Time-Resolved Fluorescence (HTRF): A competitive immunoassay using a Europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog.[13][14]

-

ELISA: A standard enzyme-linked immunosorbent assay.

-

Bioluminescence-Based Assays (e.g., GloSensor™): Uses a genetically engineered luciferase that emits light upon binding to cAMP.[9][15]

-

-

Data Analysis: The signal (e.g., fluorescence ratio, luminescence) is plotted against the log concentration of Melanotan II. The data is fitted to a sigmoidal dose-response curve using non-linear regression to determine the EC₅₀ value—the concentration of Melanotan II that produces 50% of the maximal response.[2][12]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. peptidebiologix.com [peptidebiologix.com]

- 4. peptidesciences.com [peptidesciences.com]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Intracellular signaling mechanisms of the melanocortin receptors: current state of the art - PMC [pmc.ncbi.nlm.nih.gov]

- 8. peptidesociety.org [peptidesociety.org]

- 9. promega.com [promega.com]

- 10. benchchem.com [benchchem.com]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. benchchem.com [benchchem.com]

- 13. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of Melanotan II Acetate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: Melanotan II (MT-II) is a synthetic cyclic heptapeptide (B1575542) analog of the endogenous α-melanocyte-stimulating hormone (α-MSH).[1][2] Developed for its enhanced potency and stability, it acts as a non-selective agonist for several melanocortin receptors, making it a significant tool in research fields ranging from dermatology to metabolic studies.[1][3][4][5] This guide provides a comprehensive overview of the prevailing synthesis and purification methodologies for Melanotan II acetate (B1210297), complete with detailed experimental protocols, quantitative data, and process visualizations.

Core Synthesis Methodologies

The production of Melanotan II can be achieved through two primary chemical synthesis strategies: Solution-Phase Peptide Synthesis and Solid-Phase Peptide Synthesis (SPPS). While solution-phase synthesis has been successfully demonstrated, SPPS is the more prevalent and often automated method for producing this peptide.[5][6]

Solid-Phase Peptide Synthesis (SPPS)

The most common method for synthesizing Melanotan II is the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) solid-phase strategy.[2][3] This approach involves assembling the peptide chain on a solid resin support, followed by on-resin cyclization, cleavage, and purification.[3]

Key Stages of SPPS:

-

Resin Loading: The synthesis begins with a Rink Amide resin, which provides the C-terminal amide functionality upon final cleavage.[2]

-

Sequential Amino Acid Coupling: Fmoc-protected amino acids are sequentially coupled to the growing peptide chain.

-

N-Terminal Acetylation: Following the final amino acid coupling and Fmoc deprotection, the N-terminus is acetylated.[7]

-

Orthogonal Deprotection: Side-chain protecting groups on the Aspartic Acid and Lysine residues are selectively removed to prepare for cyclization.[7]

-

On-Resin Cyclization: A lactam bridge is formed between the side chains of Aspartic Acid and Lysine directly on the resin, a critical step for the peptide's stability and potency.[3][7]

-

Cleavage and Global Deprotection: The completed cyclic peptide is cleaved from the resin support, and all remaining side-chain protecting groups are removed using a strong acid cocktail, typically containing trifluoroacetic acid (TFA).[3][7]

Solution-Phase Synthesis

A classical solution-phase synthesis for Melanotan II has also been developed. This method involves assembling the peptide backbone in solution through a fragment condensation strategy, such as a [(2+2)+1+1] scheme.[6][8] After assembly of the linear peptide, orthogonal protecting groups are removed, followed by a carbodiimide-mediated lactamization to form the cyclic intermediate. The final N-acetylnorleucine residue is then appended to complete the synthesis.[5][6][8]

Quantitative Synthesis & Purification Data

The efficiency and outcome of Melanotan II synthesis and purification can vary significantly between methodologies.

| Parameter | Solution-Phase Synthesis | Solid-Phase Peptide Synthesis (SPPS) | Purification Outcome |

| Overall Yield | 2.6% (over 12 steps)[4][6][8] | 55-60%[9] | - |

| Crude Purity | >90% (without preparative chromatography)[4][6][8] | 40-60%[2] | - |

| Final Purity | >90%[9] | Typically ≥97% or ≥98%[10][11][12] | Research grade material is expected to be ≥98% pure.[10] |

| Key Reagents | DCC, HOBt for cyclization[8] | Fmoc-amino acids, Rink Amide resin, condensing agents (e.g., PyBOP)[3][7][13] | Acetonitrile (B52724), Water, 0.1% TFA for RP-HPLC[2][3] |

Purification and Characterization

Purification by RP-HPLC

The crude peptide obtained after synthesis contains various impurities, including deletion sequences and products of incomplete cyclization.[2] Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for purifying Melanotan II to a high degree.[2][3]

-

Stationary Phase: A C18 column is typically used for separation.[2][3]

-

Mobile Phase: A gradient of acetonitrile in water, with 0.1% trifluoroacetic acid (TFA) as an ion-pairing agent, is employed.[2][3]

-

Elution: A typical linear gradient may run from 10-50% acetonitrile over 30-60 minutes to elute the peptide.[3]

-

Final Product: Fractions containing the pure peptide are pooled and lyophilized to yield a stable, white powder, often as an acetate salt.[2][3][7]

Analytical Characterization

To ensure the quality of the final product, its identity and purity are confirmed using orthogonal analytical methods.

-

Analytical RP-HPLC: Used to determine the purity of the final product by assessing the relative peak area. Detection is typically performed at UV wavelengths of 214 nm and 280 nm.[7][10]

-

Mass Spectrometry (MS): Confirms the identity of Melanotan II by verifying its molecular weight (1024.18 g/mol ).[2] Tandem MS (MS/MS) can further provide structural information by analyzing fragmentation patterns.[10][14]

Experimental Protocols

Protocol: Solid-Phase Peptide Synthesis of Melanotan II

This protocol is based on the widely used Fmoc/tBu strategy.

-

Resin Preparation: Swell Fmoc-Rink Amide AM resin in N,N-Dimethylformamide (DMF) for at least 30 minutes with gentle agitation.[3]

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine (B6355638) in DMF for 5-10 minutes to remove the Fmoc protecting group. Wash thoroughly with DMF.[3]

-

Amino Acid Coupling: Sequentially couple the Fmoc-protected amino acids (Fmoc-Lys(Tfa)-OH, Fmoc-Trp(Boc)-OH, Fmoc-Arg(Pbf)-OH, Fmoc-D-Phe-OH, Fmoc-His(Trt)-OH, Fmoc-Asp(OMe)-OH, Fmoc-Nle-OH) using a coupling agent like N,N'-Diisopropylcarbodiimide (DIC) and Ethyl (hydroxyimino)cyanoacetate (Oxyma Pure) in DMF.[3][7][13] Monitor each coupling for completion.

-

N-Terminal Acetylation: After coupling the final Nle residue and removing its Fmoc group, treat the resin with a solution of acetic anhydride (B1165640) and a non-nucleophilic base (e.g., pyridine (B92270) or DIEA) in DMF to acetylate the N-terminus.[7]

-

Selective Side-Chain Deprotection: Remove the methyl ester (OMe) from Asp and the trifluoroacetyl (Tfa) group from Lys using a solution of NaOH in a mixture of dioxane and water.[7][13]

-

On-Resin Cyclization: Mediate the lactam bridge formation using a condensing agent such as HATU or PyBOP. Allow the reaction to proceed for 2-12 hours.[7][13]

-

Cleavage and Deprotection: Wash and dry the resin. Treat the resin with a cleavage cocktail (e.g., 92.5% TFA, 2.5% water, 2.5% thioanisole, 2.5% ethanedithiol) for 2-4 hours to cleave the peptide from the resin and remove all remaining side-chain protecting groups.[13]

-

Precipitation: Filter the cleavage mixture and precipitate the crude peptide by adding it to cold diethyl ether. Centrifuge to pellet the peptide and wash with ether 2-3 times.[3]

-

Drying: Dry the crude peptide pellet under vacuum.[3]

Protocol: Purification by Preparative RP-HPLC

-

Sample Preparation: Dissolve the crude, dried peptide in a minimal amount of a suitable solvent, such as 50% acetonitrile in water with 0.1% TFA.[3]

-

Chromatography:

-

Fraction Collection: Collect fractions based on UV absorbance at 214 nm or 280 nm.

-

Analysis and Pooling: Analyze the collected fractions using analytical HPLC and/or MS to identify those containing the pure product. Pool the pure fractions.

-

Lyophilization: Freeze-dry the pooled fractions to obtain the final Melanotan II acetate as a stable, lyophilized powder.[7]

Signaling Pathway and Mechanism of Action

Melanotan II functions as a potent, non-selective agonist for melanocortin receptors MC1, MC3, MC4, and MC5.[4][15] Its most well-documented effect, the stimulation of skin pigmentation (melanogenesis), is mediated primarily through the MC1 receptor (MC1R) on melanocytes.[1][16]

The MC1R Signaling Cascade:

-

Receptor Binding: Melanotan II binds to the MC1R, a G-protein coupled receptor (GPCR), on the melanocyte surface.[1][5]

-

G-Protein Activation: This binding induces a conformational change, activating the associated Gαs protein.[1]

-

Adenylyl Cyclase Activation: The activated Gαs subunit stimulates the enzyme adenylyl cyclase.[5]

-

cAMP Production: Adenylyl cyclase converts ATP into cyclic adenosine (B11128) monophosphate (cAMP), a secondary messenger.[7][17]

-

PKA Activation: Elevated cAMP levels activate Protein Kinase A (PKA).

-

CREB Phosphorylation: PKA phosphorylates the cAMP response element-binding protein (CREB).[2]

-

MITF Transcription: Phosphorylated CREB upregulates the transcription of Microphthalmia-associated Transcription Factor (MITF).

-

Melanogenic Enzyme Synthesis: MITF, the master regulator of melanocyte function, increases the expression of key melanogenic enzymes like tyrosinase, TYRP1, and DCT. This leads to the synthesis of melanin.[1]

Mandatory Visualizations

Caption: Melanotan II signaling cascade in melanocytes via the MC1 receptor.

Caption: General workflow for the Solid-Phase Peptide Synthesis (SPPS) of Melanotan II.

Caption: Workflow for the purification and analysis of Melanotan II.

References

- 1. benchchem.com [benchchem.com]

- 2. peptidebiologix.com [peptidebiologix.com]

- 3. benchchem.com [benchchem.com]

- 4. Melanotan II - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. d-nb.info [d-nb.info]

- 7. benchchem.com [benchchem.com]

- 8. BJOC - The first preparative solution phase synthesis of melanotan II [beilstein-journals.org]

- 9. The first preparative solution phase synthesis of melanotan II - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. peptide.co.jp [peptide.co.jp]

- 12. raybiotech.com [raybiotech.com]

- 13. CN101195654B - Solid phase synthesis technique for melanotan-II - Google Patents [patents.google.com]

- 14. Identification and characterization by LC-UV-MS/MS of melanotan II skin-tanning products sold illegally on the Internet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. peptidesciences.com [peptidesciences.com]

- 16. droracle.ai [droracle.ai]

- 17. peptideslabuk.com [peptideslabuk.com]

Navigating the Research Landscape of Mevastatin: A Technical Guide

Disclaimer: The CAS number provided in the topic, 121062-08-6, is predominantly associated with Melanotan II, a synthetic peptide analog of alpha-melanocyte-stimulating hormone. However, the detailed request for a technical guide on research applications, signaling pathways, and experimental data aligns with the profile of Mevastatin (B1676542) (CAS number 73573-88-3) , a pioneering member of the statin class of drugs. This guide will proceed under the assumption that the intended subject of inquiry is Mevastatin.

Introduction

Mevastatin, also known as compactin or ML-236B, was the first identified inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the mevalonate (B85504) pathway.[1][2] Originally isolated from the fungus Penicillium citrinum, its discovery revolutionized the understanding and treatment of hypercholesterolemia.[1] While never commercially marketed as a cholesterol-lowering drug, Mevastatin has been an invaluable tool in biomedical research, paving the way for the development of other statins and elucidating the diverse roles of the mevalonate pathway in cellular physiology and disease.[1][3] This technical guide provides an in-depth overview of the core research applications of Mevastatin, focusing on its mechanism of action, effects on key signaling pathways, and its utility in cancer and cardiovascular research.

Core Mechanism of Action: Inhibition of the Mevalonate Pathway

Mevastatin is a prodrug that is activated in vivo through the hydrolysis of its lactone ring.[4][5] The resulting open-acid form is a competitive inhibitor of HMG-CoA reductase, binding to the enzyme with an affinity approximately 10,000 times greater than the natural substrate, HMG-CoA.[4][5] This potent inhibition blocks the conversion of HMG-CoA to mevalonic acid, a critical precursor for the synthesis of cholesterol and a variety of non-sterol isoprenoids.[1][6] These isoprenoids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), are essential for the post-translational modification (prenylation) of numerous proteins involved in intracellular signaling, including small GTPases like Ras and Rho.[6][7]

Signaling Pathway: The Mevalonate Cascade

The inhibition of HMG-CoA reductase by Mevastatin initiates a cascade of downstream effects by depleting the cellular pool of mevalonate and its derivatives. This disruption of the mevalonate pathway is central to Mevastatin's biological activities.

Research Applications in Oncology

A significant body of research has explored the anticancer properties of Mevastatin, demonstrating its ability to inhibit proliferation, induce cell cycle arrest, and promote apoptosis in various cancer cell lines.[8][9] These effects are largely attributed to the depletion of isoprenoids, which are crucial for the function of oncogenic proteins.[7]

Quantitative Data on Anti-Cancer Effects

| Cell Line | Cancer Type | Effect | Concentration/Dose | Duration | Outcome | Citation(s) |

| Caco-2 | Colorectal Carcinoma | Growth Inhibition | 0-128 µM | 5 days | Dose-dependent decrease in cell number. | [9] |

| Caco-2 | Colorectal Carcinoma | Cell Cycle Arrest | 32-128 µM | 24-72 hours | Early G0/G1 arrest, late G2/M arrest. | [9] |

| Caco-2 | Colorectal Carcinoma | Apoptosis | 16-256 µM | Not specified | Dose-dependent induction of apoptosis. | [9] |

| HCT116 | Colon Cancer | Cell Cycle Arrest | Not specified | Not specified | G1/S transition arrest. | [10] |

| Melanoma Cells | Melanoma | Proliferation Inhibition | Not specified | Not specified | Inhibition of proliferation and invasion. | [1] |

Signaling Pathways in Cancer

Mevastatin's anticancer effects are mediated through the modulation of several signaling pathways, primarily those dependent on prenylated proteins.

Research Applications in Cardiovascular Disease

Mevastatin's ability to lower cholesterol laid the foundation for the development of statins as a cornerstone of cardiovascular disease prevention.[1][11] Beyond its lipid-lowering effects, research has shown that Mevastatin exerts pleiotropic effects on the cardiovascular system, including the upregulation of endothelial nitric oxide synthase (eNOS).[1][12]

Quantitative Data from In Vivo Cardiovascular Studies

| Animal Model | Condition | Treatment Regimen | Duration | Key Findings | Citation(s) |

| Mice | Ischemic Stroke | 20 mg/kg/day | 14 days | 26% reduction in infarct size. | [12][13] |

| Mice | Ischemic Stroke | 20 mg/kg/day | 28 days | 37% reduction in infarct size. | [12][13] |

| Mice | Normal | 20 mg/kg/day | 14 days | 30% increase in baseline cerebral blood flow. | [12][13] |

| Mice | Normal | 20 mg/kg/day | 14 and 28 days | Significant increase in eNOS mRNA levels. | [12] |

Signaling Pathway: eNOS Upregulation

The upregulation of eNOS by Mevastatin is a cholesterol-independent effect that contributes to its vasculoprotective properties.

Experimental Protocols

Preparation of Mevastatin Stock Solution

-

Materials: Mevastatin powder, Dimethyl sulfoxide (B87167) (DMSO, cell culture grade), sterile microcentrifuge tubes.[14]

-

Procedure:

-

Prepare a high-concentration stock solution of Mevastatin (e.g., 10-20 mM) in DMSO. For a 10 mM stock solution (Molar Mass: 390.52 g/mol ), dissolve 3.9 mg of Mevastatin in 1 mL of DMSO.[14]

-

Ensure complete dissolution by vortexing. Gentle warming may be applied if necessary.[14]

-

Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[14]

-

Store the aliquots at -20°C or -80°C, protected from light. The solution is stable for up to six months at -20°C and up to one year at -80°C.[9][14]

-

General Protocol for Treating Cultured Cells with Mevastatin

-

Cell Seeding: Seed cells in multi-well plates at a density that allows for logarithmic growth during the experiment without reaching confluency. Allow cells to attach overnight.[14]

-

Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the Mevastatin stock solution. Prepare serial dilutions in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control (typically <0.1%).[14]

-

Cell Treatment:

-

Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).[14]

-

Downstream Analysis: Following incubation, cells can be harvested for various assays, such as cell viability assays (e.g., MTT), apoptosis assays, cell cycle analysis by flow cytometry, or protein analysis by Western blotting.[14]

Experimental Workflow for In Vitro Studies

Conclusion

Mevastatin, despite its absence from the clinical market, remains a cornerstone of pharmacological research. Its potent and specific inhibition of HMG-CoA reductase has not only led to the development of life-saving statin drugs but has also provided researchers with a powerful tool to investigate the multifaceted roles of the mevalonate pathway. From dissecting the signaling cascades that drive cancer progression to uncovering novel mechanisms of cardiovascular protection, the research applications of Mevastatin continue to expand our understanding of cellular metabolism and its implications for human health and disease. The data and protocols presented in this guide offer a comprehensive resource for scientists and drug development professionals seeking to leverage the unique properties of this pioneering molecule in their research endeavors.

References

- 1. Mevastatin - Wikipedia [en.wikipedia.org]

- 2. HMG-CoA reductase inhibitor mevastatin enhances the growth inhibitory effect of butyrate in the colorectal carcinoma cell line Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro and in vivo anticancer effects of mevalonate pathway modulation on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. Mevastatin | C23H34O5 | CID 64715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. The Mevalonate Pathway: Central Hub of Cholesterol Metabolism, Isoprenoid Biosynthesis, and Disease Mechanisms - MetwareBio [metwarebio.com]

- 7. Targeting the Mevalonate Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mevastatin | HMG-CoA Reductase | Tocris Bioscience [tocris.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. p21-dependent inhibition of colon cancer cell growth by mevastatin is independent of inhibition of G1 cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. citefactor.org [citefactor.org]

- 12. ahajournals.org [ahajournals.org]

- 13. Mevastatin, an HMG-CoA reductase inhibitor, reduces stroke damage and upregulates endothelial nitric oxide synthase in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

Melanotan II Acetate: A Technical Guide to Peptide Sequence, Structure, and Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

Melanotan II (MT-II) is a synthetic analogue of the naturally occurring α-melanocyte-stimulating hormone (α-MSH). Engineered for enhanced stability and potency, this cyclic heptapeptide (B1575542) has become a valuable tool in scientific research due to its non-selective agonism of melanocortin receptors. This document provides a comprehensive technical overview of Melanotan II acetate (B1210297), detailing its peptide sequence, chemical structure, physicochemical properties, and mechanism of action. It includes detailed experimental protocols for its synthesis, purity analysis, and biological activity assessment, alongside visual representations of its primary signaling pathway and a standard experimental workflow.

Peptide Sequence and Structure

Melanotan II is a cyclic heptapeptide with the following amino acid sequence: Ac-Nle-cyclo[Asp-His-D-Phe-Arg-Trp-Lys]-NH₂ .[1][2]

The structure is characterized by a lactam bridge formed between the side chains of the Aspartic Acid (Asp) and Lysine (Lys) residues.[1] This cyclization confers greater metabolic stability compared to its linear counterpart, α-MSH.[1] The N-terminus is acetylated, and the C-terminus is amidated, further enhancing its resistance to enzymatic degradation.

Physicochemical and Receptor Binding Properties

The key quantitative data for Melanotan II acetate are summarized in the tables below, providing a clear reference for its fundamental properties and receptor interactions.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₅₀H₆₉N₁₅O₉[2] |

| Molecular Weight | 1024.2 g/mol [2] |

| Amino Acid Sequence | Ac-Nle-cyclo[Asp-His-D-Phe-Arg-Trp-Lys]-NH₂[1][2] |

| CAS Number | 121062-08-6[2] |

| Appearance | White lyophilized (freeze-dried) powder[2] |

| Purity (by RP-HPLC) | >97.0%[2] |

Table 2: Receptor Binding Affinity (Ki) of Melanotan II

| Receptor Subtype | Binding Affinity (Ki, nM) |

| MC1R | 0.67[1] |

| MC3R | 34[1] |

| MC4R | 6.6[1] |

| MC5R | 46[1] |

Mechanism of Action and Signaling Pathway

Melanotan II functions as a non-selective agonist for several melanocortin receptors (MCRs), which are G-protein coupled receptors (GPCRs).[3][4] Its most well-characterized effect, melanogenesis (skin pigmentation), is primarily mediated through the activation of the Melanocortin 1 Receptor (MC1R) on melanocytes.[1][4]

Upon binding to MC1R, Melanotan II initiates a downstream signaling cascade:

-

G-Protein Activation : The receptor-ligand complex activates the associated Gs alpha subunit.[1]

-

Adenylyl Cyclase Stimulation : The activated Gs subunit stimulates the enzyme adenylyl cyclase.[1]

-

cAMP Production : Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[1]

-

PKA Activation : The increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[1]

-

CREB Phosphorylation : PKA then phosphorylates the cAMP response element-binding protein (CREB).[1][3]

-

MITF Expression : Phosphorylated CREB translocates to the nucleus and upregulates the transcription of the Microphthalmia-associated Transcription Factor (MITF).[1][3]

-

Melanogenic Gene Expression : MITF, a master regulator of melanocyte function, increases the expression of key enzymes involved in melanin (B1238610) synthesis, such as tyrosinase (TYR), tyrosinase-related protein 1 (TRP1), and dopachrome (B613829) tautomerase (DCT).[1][4]

This signaling pathway ultimately leads to the production and deposition of melanin in the skin.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Melanotan II

This protocol provides a generalized methodology for the synthesis of Melanotan II using Fmoc/tBu solid-phase chemistry.

-

Resin Preparation : Start with a Rink Amide resin as the solid support.

-

Amino Acid Coupling : Sequentially couple the Fmoc-protected amino acids in the reverse order of the desired peptide sequence (Lys, Trp, Arg, D-Phe, His, Asp, Nle).

-

Each coupling step is mediated by a coupling agent (e.g., HBTU/DIPEA in DMF).

-

Following each coupling, the Fmoc protecting group is removed with a solution of 20% piperidine (B6355638) in DMF.

-

-

Cyclization :

-

Selectively deprotect the side chains of Asp and Lys residues.

-

Perform on-resin cyclization using a suitable coupling agent (e.g., PyBOP).

-

-

N-terminal Acetylation : Acetylate the N-terminal Nle residue using acetic anhydride.

-

Cleavage and Deprotection : Cleave the peptide from the resin and remove all remaining side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/H₂O).

-

Purification : Purify the crude peptide using preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

-

Lyophilization : Lyophilize the purified peptide fractions to obtain a white powder.

Purity Analysis by Reverse-Phase HPLC (RP-HPLC)

This protocol outlines a standard method for determining the purity of synthesized Melanotan II.

-

Sample Preparation : Dissolve the lyophilized peptide in an appropriate solvent (e.g., water/acetonitrile mixture with 0.1% TFA) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm or 0.45 µm filter.[5]

-

HPLC System and Column : Use a gradient-capable HPLC system with a UV detector. A C18 reversed-phase column is standard for peptide analysis.[5][6]

-

Mobile Phases :

-

Chromatographic Conditions :

-

Gradient : A linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes is typical.[5]

-

Flow Rate : 1.0 mL/min for a 4.6 mm ID column.[5]

-

Column Temperature : Maintain at 30-40 °C.[5]

-

Detection : Monitor UV absorbance at 214 nm (for the peptide backbone) and 280 nm (for aromatic residues like Trp).[5][7]

-

-

Data Analysis : Calculate the purity by dividing the area of the main peptide peak by the total area of all peaks in the chromatogram and multiplying by 100.[7][8]

In Vitro Biological Activity Assay: Melanin Content

This protocol assesses the ability of Melanotan II to induce melanin production in a cell-based assay.

-

Cell Culture :

-

Treatment :

-

Prepare various concentrations of Melanotan II in fresh culture medium.

-

Replace the existing medium with the Melanotan II-containing medium. Include a vehicle-only control.[9]

-

-

Incubation : Incubate the cells for 48-72 hours to allow for melanogenesis.[9]

-

Cell Lysis and Melanin Solubilization :

-

Quantification :

-

Normalization : Normalize the melanin content to the total protein concentration of each sample, determined by a standard protein assay (e.g., BCA assay).[9]

Conclusion

This compound is a potent, cyclic peptide with well-defined structural and functional characteristics. Its ability to non-selectively activate melanocortin receptors has made it an invaluable tool for research in pigmentation, sexual function, and metabolism. The detailed protocols provided in this guide for synthesis, analysis, and activity assessment offer a robust framework for researchers and drug development professionals working with this versatile peptide. Adherence to these methodologies will ensure the generation of reliable and reproducible data in future investigations.

References

- 1. benchchem.com [benchchem.com]

- 2. corepeptides.com [corepeptides.com]

- 3. peptidesciences.com [peptidesciences.com]

- 4. peptidebiologix.com [peptidebiologix.com]

- 5. benchchem.com [benchchem.com]

- 6. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]

- 7. resolvemass.ca [resolvemass.ca]

- 8. peptidesuk.com [peptidesuk.com]

- 9. benchchem.com [benchchem.com]

A Technical Guide to the In Vivo Pharmacokinetics and Bioavailability of Melanotan II Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and bioavailability of Melanotan II (MT-II) acetate (B1210297), a synthetic analogue of the alpha-melanocyte-stimulating hormone (α-MSH). This document synthesizes available data on its absorption, distribution, metabolism, and excretion, details common experimental protocols, and visualizes key pathways and workflows to support further research and development.

Quantitative Pharmacokinetic Data

The pharmacokinetic profile of Melanotan II has been characterized in preclinical studies, primarily in rodent models. The following tables summarize the key quantitative parameters identified from the available literature.

Table 1: Pharmacokinetic Parameters of Melanotan II Following Intravenous Administration in Rats

| Parameter | Value | Species | Dose | Analytical Method | Reference |

| Plasma Half-Life (t½) | 33-40 minutes | Rat | 0.3 mg/kg | HPLC & Bioassay | [1][2] |

| Cmax, AUC, CLs, MRT, Vdβ, Vss | Assessed, but specific values not detailed in abstract. | Rat | 0.3 mg/kg | HPLC & Bioassay | [1] |

Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve; CLs: Systemic clearance; t½β: Elimination half-life; MRT: Mean residence time; Vdβ: Volume of distribution during the terminal phase; Vss: Volume of distribution at steady state.

Table 2: Pharmacokinetic Parameters of Melanotan II Following Subcutaneous Administration

| Parameter | Value | Species | Notes | Reference |

| Bioavailability | 80-90% | - | Compared to intravenous administration. | [2] |

| Time to Maximum Concentration (Tmax) | 1-2 hours | - | - | [2] |

Table 3: Bioavailability of Melanotan II Following Oral Administration in Rats

| Parameter | Value | Species | Reference |

| Bioavailability | 4.6% | Rat | [3] |

Experimental Protocols

The following sections detail the methodologies for key in vivo experiments involving Melanotan II.

In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical procedure for determining the pharmacokinetic profile of Melanotan II in a rat model.

Objective: To determine the pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, clearance, and volume of distribution) of Melanotan II following intravenous and subcutaneous administration.

Animal Model:

-

Species: Sprague-Dawley rats.[1]

-

Sex: Male.[1]

-

Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

Materials:

-

Melanotan II acetate (lyophilized powder)

-

Sterile water for injection or bacteriostatic water for reconstitution

-

Anesthesia (e.g., isoflurane)[4]

-

Syringes and needles for administration and blood collection

-

Anticoagulant (e.g., EDTA) tubes for blood sample collection

-

Centrifuge

-

Freezer (-80°C) for plasma storage

-

High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS) system.[5]

Procedure:

-

Preparation of Dosing Solution: Reconstitute lyophilized this compound in sterile water to the desired concentration.

-

Animal Preparation: Anesthetize the rats to facilitate administration and blood sampling. For intravenous administration, a catheter may be placed in a suitable vein (e.g., jugular vein).

-

Dosing:

-

Intravenous (IV): Administer a single bolus dose (e.g., 0.3 mg/kg) via the catheterized vein.[1]

-

Subcutaneous (SC): Administer a single injection into the subcutaneous space, typically in the dorsal region.

-

-

Blood Sampling: Collect blood samples at predetermined time points post-dosing (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes). Blood is collected into tubes containing an anticoagulant.

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma. Transfer the plasma to labeled tubes and store at -80°C until analysis.

-

Bioanalytical Method:

-

Sample Preparation: Plasma samples are typically subjected to solid-phase extraction (SPE) to isolate Melanotan II and remove interfering substances.[5]

-

Quantification: Analyze the extracted samples using a validated HPLC-MS/MS method.[5] This allows for sensitive and specific quantification of Melanotan II in the plasma.

-

-

Pharmacokinetic Analysis: Use pharmacokinetic software to analyze the plasma concentration-time data and calculate the relevant parameters.

In Vivo Pigmentation Study in Mice

Objective: To assess the melanogenic (pigmentation) effects of Melanotan II in a mouse model.

Animal Model:

-

Species: C57BL/6 mice (chosen for their black coat color, which allows for visible changes in pigmentation).[2]

Procedure:

-

Dosing: Administer Melanotan II via subcutaneous injection at doses ranging from 0.1 to 1.0 mg/kg.[2]

-

Observation: Visually observe the mice for changes in skin and fur pigmentation over a period of 5-7 days.[2]

-

Histological Analysis: At the end of the study, skin samples can be collected for histological analysis to quantify melanin (B1238610) content in melanocytes and keratinocytes.[2]

Visualizations

Signaling Pathway of Melanotan II-Induced Melanogenesis

Caption: MC1R-mediated melanogenesis signaling pathway activated by Melanotan II.

Experimental Workflow for an In Vivo Study of Melanotan II

Caption: A typical experimental workflow for an in vivo study of Melanotan II.

References

- 1. A comparison of HPLC and bioassay methods for plasma melanotan-II (MT-II) determination: application to a pharmacokinetic study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. peptidebiologix.com [peptidebiologix.com]

- 3. Preformulation studies with melanotan-II: a potential skin cancer chemopreventive peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Activation of the central melanocortin system chronically reduces body mass without the necessity of long-term caloric restriction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Determination of melanotan-II in rat plasma by liquid chromatography/tandem mass spectrometry: determination of pharmacokinetic parameters in rat following intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of Melanotan II Acetate in Research Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Melanotan II acetate (B1210297) in various solvents commonly used in research settings. This document is intended to serve as a critical resource for laboratory professionals to ensure accurate and reproducible experimental outcomes.

Introduction to Melanotan II Acetate

Melanotan II (MT-II) is a synthetic analogue of the naturally occurring α-melanocyte-stimulating hormone (α-MSH).[1][2] It functions as a non-selective agonist for melanocortin receptors MC1, MC3, MC4, and MC5.[3][4] Its activation of the MC1 receptor, in particular, initiates a signaling cascade that stimulates melanogenesis, the process of melanin (B1238610) production.[3][5] Due to its biological activities, Melanotan II is a subject of research in areas such as skin pigmentation and sexual function.[1][2] For laboratory research, Melanotan II is typically supplied as a lyophilized powder, requiring reconstitution in an appropriate solvent.[6][7] The selection of a suitable solvent is crucial for the peptide's stability and the validity of experimental results.

Quantitative Solubility Data

The solubility of this compound has been determined in several organic and aqueous solvents. The following table summarizes the available quantitative data for easy comparison.

| Solvent | Approximate Solubility (mg/mL) | Reference(s) |

| Dimethylformamide (DMF) | ~30 | [8] |

| Dimethyl sulfoxide (B87167) (DMSO) | ~15 | [8] |

| Water | 5 | [8] |

| Ethanol | ~1 | [8] |

| 1:4 DMF:PBS (pH 7.2) | ~0.20 | [8] |

Common Reconstitution Solvents in Research

For many research applications, particularly those involving in vitro or in vivo models, aqueous-based solvents are preferred.

-

Bacteriostatic Water (BAC Water): This is a common and recommended solvent for reconstituting Melanotan II.[7][9] It is sterile water containing 0.9% benzyl (B1604629) alcohol, which acts as a preservative to inhibit bacterial growth, allowing for multiple withdrawals from the same vial.[9][10]

-

Sterile Water: If the entire reconstituted volume is to be used in a single experiment, sterile distilled water is a suitable alternative.[9][11] It is important to note that once opened, vials reconstituted with sterile water without a bacteriostatic agent should be considered for single use to prevent contamination.[10][12]

Experimental Protocols

While specific, detailed experimental protocols for determining the maximum solubility of this compound are not extensively published in the provided literature, a general methodology can be outlined based on standard practices for peptide solubility testing.

General Protocol for Solubility Determination

This protocol describes a general procedure for determining the solubility of a peptide like Melanotan II in a given solvent.

Materials:

-

Lyophilized this compound powder

-

Selected research solvent (e.g., DMSO, sterile water)

-

Vortex mixer

-

Sonicator

-

Micro-centrifuge

-

Calibrated analytical balance

-

Appropriate laboratory glassware and consumables

Procedure:

-

Preparation: Allow the vial of lyophilized Melanotan II to equilibrate to room temperature before opening to prevent condensation.[8][9]

-

Initial Solubility Test: To avoid wasting the entire sample, it is recommended to first test the solubility with a small amount of the peptide.[13]

-

Solvent Addition: Add a precise volume of the chosen solvent to a pre-weighed, small amount of the peptide.

-

Dissolution: Gently swirl or vortex the mixture to facilitate dissolution.[8][9] If the peptide does not readily dissolve, brief sonication can be employed to break up any aggregates.[13][14]

-

Observation: A peptide is considered fully solubilized when the resulting solution is clear and free of any visible particles.[13]

-

Incremental Addition: If the peptide dissolves completely, incrementally add more peptide to the solution until saturation is reached (i.e., solid particles remain undissolved after thorough mixing and sonication).

-

Quantification: The solubility is then calculated based on the mass of the peptide that completely dissolved in the specific volume of the solvent.

Standard Reconstitution Protocol for Research Use

This protocol outlines the standard procedure for reconstituting lyophilized Melanotan II for use in experimental assays.

Materials:

-

Vial of lyophilized this compound

-

Sterile bacteriostatic water or sterile water

-

Sterile syringe and needle

-

Alcohol swabs

Procedure:

-

Preparation: Ensure all materials are sterile. Allow the Melanotan II vial and the reconstitution solvent to reach room temperature.[15]

-

Sterilization: Clean the rubber stoppers of both the peptide vial and the solvent vial with an alcohol swab.[15]

-

Solvent Addition: Using a sterile syringe, draw up the desired volume of the reconstitution solvent. Slowly inject the solvent into the Melanotan II vial, directing the stream against the side of the vial to minimize foaming.[9][15]

-

Dissolution: Gently swirl the vial until the powder is completely dissolved. Avoid vigorous shaking, as this can denature the peptide.[8][9]

-

Storage: Once reconstituted, the solution should be stored under appropriate conditions, typically refrigerated at 2-8°C for short-term storage or frozen for long-term storage.[16] It is advisable to aliquot the solution for single-use to avoid repeated freeze-thaw cycles.[9][15]

Visualizations

Experimental Workflow for Peptide Solubility Testing

The following diagram illustrates a typical workflow for determining the solubility of a peptide in a research laboratory.

Melanotan II Signaling Pathway in Melanogenesis

This diagram illustrates the primary signaling cascade initiated by Melanotan II binding to the MC1 receptor, leading to melanin production.

References

- 1. chemaesthetic.info [chemaesthetic.info]

- 2. Melanotan II CAS#: 121062-08-6 [m.chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. peptidesciences.com [peptidesciences.com]

- 5. peptidebiologix.com [peptidebiologix.com]

- 6. prospecbio.com [prospecbio.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. deusmedical.com [deusmedical.com]

- 11. cellsciences.com [cellsciences.com]

- 12. bacteriostaticwater.com [bacteriostaticwater.com]

- 13. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]

- 14. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]

- 15. benchchem.com [benchchem.com]

- 16. peptidedosages.com [peptidedosages.com]

In Vitro vs. In Vivo Effects of Melanotan II Acetate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Melanotan II (MT-II) acetate (B1210297) is a synthetic analogue of the endogenous α-melanocyte-stimulating hormone (α-MSH) with high affinity for various melanocortin receptors. This technical guide provides a comprehensive analysis of the in vitro and in vivo pharmacological effects of MT-II. We detail its mechanism of action, receptor binding profiles, and downstream signaling cascades. This guide summarizes quantitative data from numerous studies, presents detailed experimental protocols for key assays, and visualizes complex biological pathways and workflows to facilitate a deeper understanding for researchers, scientists, and drug development professionals in the field of melanocortin-based therapeutics.

Introduction

Melanotan II is a cyclic heptapeptide (B1575542) that acts as a potent, non-selective agonist for melanocortin receptors (MCRs), specifically MC1R, MC3R, MC4R, and MC5R.[1] Its cyclic structure provides enhanced stability and a longer half-life compared to its native counterpart, α-MSH.[2] The diverse physiological effects of MT-II, ranging from melanogenesis to metabolic regulation and sexual function, are a direct consequence of its broad receptor activation profile.[3][4] A thorough understanding of its distinct effects in controlled cellular systems (in vitro) versus the complex biological environment of a whole organism (in vivo) is paramount for both basic research and therapeutic development.

In Vitro Effects of Melanotan II

In vitro studies are fundamental to characterizing the molecular interactions of Melanotan II with its target receptors and elucidating the immediate cellular consequences of this binding.

Receptor Binding and Functional Potency

The affinity and functional potency of Melanotan II at various MCR subtypes are typically quantified using competitive radioligand binding assays and functional assays measuring second messenger accumulation.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay

-

Objective: To determine the binding affinity (Ki) of Melanotan II for a specific melanocortin receptor.[2]

-

Materials:

-

Procedure:

-

In a 96-well plate, incubate cell membrane preparations with a fixed concentration of the radioligand.

-

Add increasing concentrations of unlabeled Melanotan II to compete for receptor binding.

-

Incubate the mixture to reach binding equilibrium (e.g., 60-120 minutes at 37°C).[5]

-

Separate bound from free radioligand via rapid filtration through glass fiber filters.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Calculate the IC₅₀ (concentration of MT-II that inhibits 50% of specific radioligand binding) from the competition curve.

-

Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation.[5]

-

Protocol 2: cAMP Accumulation Functional Assay

-

Objective: To measure the functional potency (EC₅₀) of Melanotan II in stimulating cAMP production.[2]

-

Materials:

-

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere.

-

Pre-incubate cells with the stimulation buffer.

-

Add varying concentrations of Melanotan II to the wells.

-

Incubate for a defined period (e.g., 30 minutes at 37°C) to allow for cAMP accumulation.[2]

-

Lyse the cells and measure intracellular cAMP levels using a commercial kit.

-

Plot the cAMP concentration against the Melanotan II concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀.[5]

-

Quantitative In Vitro Data

The following table summarizes the binding affinities and functional potencies of Melanotan II for human melanocortin receptors.

| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Potency (EC₅₀, nM) | Assay System |

| Human MC1R | 0.67 | ~0.2 | CHO or HEK293 cells |

| Human MC3R | 34 | ~6.4 | CHO or HEK293 cells |

| Human MC4R | 6.6 | ~0.4 | CHO or HEK293 cells |

| Human MC5R | 46 | ~23 | CHO or HEK293 cells |

Data compiled from multiple sources.[2][5]

Signaling Pathways

Upon binding to MCRs, which are G-protein coupled receptors (GPCRs), Melanotan II primarily activates the Gαs subunit. This initiates a signaling cascade involving adenylyl cyclase, which converts ATP to cyclic AMP (cAMP).[6] Elevated cAMP levels activate Protein Kinase A (PKA), leading to the phosphorylation of downstream targets like the cAMP response element-binding protein (CREB).[7] Phosphorylated CREB then translocates to the nucleus to regulate gene expression, such as upregulating the Microphthalmia-associated Transcription Factor (MITF), a key regulator of melanogenesis.[8]

Caption: In Vitro Signaling Pathway of Melanotan II.

In Vivo Effects of Melanotan II

In vivo studies reveal the systemic physiological consequences of Melanotan II administration, integrating its effects across multiple organ systems.

Key Physiological Effects

-

Melanogenesis: Stimulation of MC1R on melanocytes leads to increased melanin (B1238610) production, resulting in skin tanning.[9]

-

Metabolic Regulation: Activation of MC4R in the hypothalamus reduces appetite and can increase energy expenditure, leading to weight loss.[10]

-

Sexual Function: MT-II has been shown to induce penile erections in males and may increase sexual desire in females, effects mediated by central MC3R and MC4R.[4][9]

-

Cardiovascular Effects: Transient increases in heart rate and blood pressure have been reported as potential side effects.[11]

Experimental Protocols

Protocol 3: Induction of Melanogenesis in a Murine Model

-

Objective: To assess the effect of Melanotan II on skin pigmentation in mice.

-

Animal Model: C57BL/6 mice are commonly used due to their black coat, which allows for visible changes in pigmentation.

-

Procedure:

-

Acclimatize animals to housing conditions for at least one week.

-

Administer Melanotan II (e.g., 0.025 mg/kg) or a vehicle control (e.g., sterile saline) via subcutaneous injection daily for a specified period (e.g., 10-14 days).[12]

-

Monitor skin pigmentation at regular intervals using a dermaspectrometer or by visual scoring of the ears and dorsal skin.

-

At the end of the study, skin biopsies can be taken for melanin content analysis.

-

Protocol 4: Food Intake Study in Rats

-

Objective: To quantify the effect of Melanotan II on food consumption.

-

Animal Model: Male Wistar or Sprague-Dawley rats.

-

Procedure:

-

Individually house the rats and allow them to acclimate.

-

Monitor baseline food intake for several days.

-

Administer Melanotan II (e.g., 1 nmol/day via intracerebroventricular infusion) or a vehicle control.[13]

-

Measure food intake at various time points (e.g., 2, 4, 6, and 24 hours) post-administration.

-

Calculate the cumulative food intake and compare it between the treated and control groups.

-

Quantitative In Vivo Data

The following table summarizes key findings from in vivo studies of Melanotan II.

| Effect | Animal Model/Subject | Administration Route & Dose | Key Findings |

| Increased Pigmentation | Human Volunteers | Subcutaneous, 0.025 mg/kg/day | Increased pigmentation in the face and upper body after 5 doses.[14] |

| Reduced Caloric Intake | Diet-Induced Obese Rats | Intracerebroventricular, 1 nmol/day | 84% reduction in caloric intake on day 2.[10] |

| Body Weight Reduction | Diet-Induced Obese Rats | Intracerebroventricular, 1 nmol/day | 6.5% decrease in body weight after 6 days.[10] |

| Induction of Erections | Anesthetized Rats | Intravenous, 0.1-1 mg/kg | Dose-dependent increase in erectile events.[15] |

| Neuroprotection | Rat (Sciatic Nerve Crush) | Subcutaneous, 20 µg/kg every 48h | Enhanced recovery of sensory function.[2] |

Experimental Workflow

Caption: General Experimental Workflow for In Vivo Studies.

Comparative Analysis: In Vitro vs. In Vivo

| Aspect | In Vitro | In Vivo |

| System | Isolated cellular components or single cell types. | Complex, multi-system organism. |

| Focus | Direct compound-receptor interactions, potency, and cellular mechanism. | Overall physiological effect, efficacy, pharmacokinetics, and safety. |

| Control | High level of control over experimental variables. | Subject to complex homeostatic mechanisms and inter-individual variability. |

| Interpretation | Provides specific data on molecular interactions (e.g., Ki, EC₅₀). | Reflects the integrated response of multiple receptor subtypes in different tissues. |

| Relevance | Essential for initial screening and mechanism of action studies. | Crucial for determining therapeutic potential and predicting clinical outcomes. |

Conclusion

Melanotan II acetate exhibits a complex pharmacological profile characterized by its potent, non-selective agonism at melanocortin receptors. In vitro studies are indispensable for defining its receptor binding affinities and elucidating the downstream signaling cascades it initiates at a cellular level. Conversely, in vivo research is critical for understanding the integrated physiological responses, which often result from the simultaneous activation of multiple MCR subtypes in various tissues. The data and protocols presented in this guide underscore the necessity of a complementary approach, leveraging both in vitro and in vivo models, to fully characterize the multifaceted effects of Melanotan II and to guide the development of more selective and therapeutically valuable melanocortin receptor agonists.

References

- 1. MTII attenuates ghrelin- and food deprivation-induced increases in food hoarding and food intake - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. corepeptides.com [corepeptides.com]

- 4. Activation of the central melanocortin system chronically reduces body mass without the necessity of long-term caloric restriction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. peptidesociety.org [peptidesociety.org]

- 8. benchchem.com [benchchem.com]

- 9. dermnetnz.org [dermnetnz.org]

- 10. benchchem.com [benchchem.com]

- 11. Fat loss can be triggered through the brain in animal model, researchers find - UF Health [ufhealth.org]

- 12. researchgate.net [researchgate.net]

- 13. joe.bioscientifica.com [joe.bioscientifica.com]

- 14. Evaluation of melanotan-II, a superpotent cyclic melanotropic peptide in a pilot phase-I clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

In-Depth Technical Guide on the Safety and Toxicity Profile of Melanotan II Acetate for Research

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Melanotan II (MT-II) is an unlicensed and unapproved synthetic peptide. It is not regulated for human use and its safety and efficacy have not been established by major regulatory agencies. This document is intended for research and informational purposes only and does not constitute medical advice or an endorsement of its use.

Executive Summary

Melanotan II is a synthetic analogue of the naturally occurring α-melanocyte-stimulating hormone (α-MSH). As a non-selective agonist of melanocortin receptors (MC1R, MC3R, MC4R, and MC5R), it was initially developed as a potential agent for sunless tanning.[1][2][3] Subsequent research has revealed a broader range of physiological effects, including influences on sexual function, appetite, and metabolism.[1][3] While its tanning properties have led to its illicit use, a comprehensive understanding of its safety and toxicity profile is critical for any research application. This guide provides a detailed overview of the available preclinical and clinical data on the safety and toxicity of Melanotan II acetate (B1210297), presents experimental protocols for key safety assays, and visualizes relevant biological pathways and workflows.

Preclinical Safety and Toxicity Profile

Preclinical studies in animal models have provided initial insights into the toxicological profile of Melanotan II.

Acute and Repeated-Dose Toxicity

Acute toxicity studies have indicated a low acute toxicity profile for Melanotan II. In rodents, the median lethal dose (LD50) has been established to be greater than 100 mg/kg via subcutaneous or intravenous routes.[1]

Repeated-dose toxicity studies have been conducted over 28-day and 90-day periods.[1] The primary adverse effects observed at doses exceeding 2 mg/kg/day were transient nausea and a reduction in food intake, which are consistent with the known anorectic effects mediated by the melanocortin-4 receptor (MC4R).[1]

| Toxicity Study | Animal Model | Route of Administration | Key Findings | Reference |

| Acute Toxicity (LD50) | Mice and Rats | Subcutaneous or Intravenous | > 100 mg/kg | [1] |

| 28-Day Repeated-Dose Toxicity | Rodents | Not Specified | Transient nausea and reduced food intake at doses > 2 mg/kg/day. | [1] |

| 90-Day Repeated-Dose Toxicity | Rodents | Not Specified | Consistent with 28-day study findings. | [1] |

Genotoxicity and Carcinogenicity

Genotoxicity screening of Melanotan II has been conducted using the Ames test and chromosomal aberration assays. These studies have reportedly yielded negative results, suggesting no mutagenic potential.[1]

There is a significant concern regarding the potential for Melanotan II to increase the risk of melanoma, a serious form of skin cancer.[4][5] This concern stems from its mechanism of action, which involves stimulating melanocytes.[5][6] Case reports have described the emergence of melanomas from existing moles during or shortly after the use of Melanotan II.[5] However, a causal link has not been definitively established, and some researchers suggest that the increased risk may be associated with concurrent UV exposure from sunbathing or tanning beds.[2][7] One in vivo study in a murine model suggested that topical application of Melanotan II might even suppress melanoma progression.[8] Due to the conflicting information and the seriousness of the potential risk, any research involving Melanotan II should include rigorous dermatological monitoring.

| Genotoxicity Assay | Test System | Result | Reference |

| Ames Test | Salmonella typhimurium | Negative | [1] |

| Chromosomal Aberration Assay | Not Specified | Negative | [1] |

Reproductive and Developmental Toxicity

Information on the reproductive and developmental toxicity of Melanotan II is limited. Some sources suggest that reproductive toxicity studies have indicated potential effects on sexual maturation and fertility parameters, which warrants careful consideration in experimental designs.[1]

Safety Pharmacology

Cardiovascular monitoring in preclinical studies has revealed modest increases in blood pressure and heart rate, particularly at higher doses.[1] These effects are attributed to the activation of melanocortin receptors and their influence on the sympathetic nervous system.

Clinical Safety Profile

A pilot Phase I clinical study was conducted to evaluate the safety and efficacy of Melanotan II for tanning. The study involved three healthy male volunteers who received subcutaneous injections of Melanotan II on alternating days for two weeks.[9]

Dosing and Administration

The initial dose was 0.01 mg/kg, with escalation up to 0.03 mg/kg.[9] The recommended single dose for future Phase I studies was determined to be 0.025 mg/kg/day.[9]

Adverse Effects

The most commonly reported adverse effects in the Phase I study and in case reports from illicit use include:

-

Common Side Effects:

-

Serious Adverse Events (from case reports of high-dose use):

| Adverse Effect | Frequency/Severity | Dose | Reference |

| Somnolence and Fatigue | Grade II (WHO standards) | 0.03 mg/kg | [9] |

| Nausea | Mild, not requiring antiemetic treatment | Most dose levels | [9] |

| Spontaneous Penile Erections | Intermittent, lasting 1-5 hours | Dose-dependent | [9] |

| Rhabdomyolysis | Case report | 6 mg (single dose) | [11] |

| Renal Dysfunction | Case report | Not specified | [12] |

Mechanism of Action and Signaling Pathways

Melanotan II exerts its effects by acting as a non-selective agonist at melanocortin receptors.[1][2][3] The activation of these G-protein coupled receptors initiates various downstream signaling cascades.

MC1R-Mediated Melanogenesis

The primary mechanism for skin pigmentation involves the activation of the MC1R on melanocytes.[6] This leads to the production of eumelanin, the brown-black pigment that provides photoprotection.

Figure 1: Simplified signaling pathway of Melanotan II-induced melanogenesis via MC1R activation.

MC4R-Mediated Effects

Activation of MC4R in the central nervous system is responsible for many of the other observed effects of Melanotan II, including appetite suppression and sexual stimulation.[1][13]

Figure 2: Overview of Melanotan II's effects mediated by MC4R in the central nervous system.

Experimental Protocols for Safety and Toxicity Assessment

The following are generalized protocols for key in vitro and in vivo assays relevant to the safety and toxicity assessment of peptide compounds like Melanotan II.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay assesses the metabolic activity of cells as an indicator of cell viability.

Figure 3: Workflow for an in vitro cytotoxicity assessment using the MTT assay.

Detailed Methodology:

-

Cell Seeding: Plate cells (e.g., human dermal fibroblasts, melanocytes) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of Melanotan II acetate in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound. Include a vehicle control (medium without the peptide) and a positive control for cytotoxicity.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell viability).

Hemolysis Assay

This assay evaluates the lytic effect of a peptide on red blood cells (RBCs), providing an indication of its potential to damage cell membranes.

Figure 4: Workflow for a hemolysis assay to assess peptide-induced membrane damage.

Detailed Methodology:

-

RBC Preparation: Obtain fresh whole blood (e.g., from a healthy donor) and centrifuge to pellet the RBCs. Wash the RBCs three times with phosphate-buffered saline (PBS) and resuspend to a 2% (v/v) suspension in PBS.[14]

-

Peptide Dilutions: Prepare serial dilutions of this compound in PBS.

-

Incubation: In a 96-well plate, mix equal volumes of the RBC suspension and the peptide dilutions. Include a negative control (PBS) and a positive control (e.g., 1% Triton X-100 for 100% hemolysis). Incubate for 1 hour at 37°C.[14]

-

Centrifugation: Centrifuge the plate at 1000 x g for 10 minutes to pellet the intact RBCs.[15]

-

Supernatant Collection: Carefully transfer the supernatant to a new 96-well plate.

-

Absorbance Reading: Measure the absorbance of the supernatant at 540 nm to quantify the amount of released hemoglobin.[14]

-

Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100.[14]

Conclusion and Research Recommendations

The available data suggests that Melanotan II has a low acute toxicity profile but raises significant safety concerns, particularly with long-term or high-dose use. The most frequently observed adverse effects are related to its mechanism of action and include nausea, flushing, and effects on sexual function. The potential for serious adverse events such as rhabdomyolysis, renal toxicity, and the unresolved risk of melanoma necessitate extreme caution in any research setting.

For researchers and drug development professionals, the following recommendations are crucial:

-

Thorough Preclinical Evaluation: A comprehensive preclinical safety and toxicity package is essential before any consideration of clinical studies. This should include detailed dose-range finding studies, repeat-dose toxicity studies in at least two species (one rodent, one non-rodent), a full battery of genotoxicity assays, and thorough carcinogenicity and reproductive toxicity assessments.

-

Careful Dose Selection: Dosing in any experimental setting should be based on robust preclinical data, starting with low doses and escalating cautiously while monitoring for adverse effects.

-

Rigorous Monitoring: In any study involving Melanotan II, subjects should be closely monitored for all known adverse effects, with particular attention to cardiovascular parameters and dermatological changes.

-

Purity and Formulation: The purity and formulation of the this compound used in research are critical. The use of well-characterized, high-purity material is essential to ensure that observed effects are attributable to the compound itself and not to impurities.

Due to the lack of regulatory approval and the potential for serious side effects, the use of Melanotan II outside of a well-controlled and ethically approved research setting is strongly discouraged.

References

- 1. peptidebiologix.com [peptidebiologix.com]

- 2. Melanotan II - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. dermnetnz.org [dermnetnz.org]

- 5. What is Melanotan-II - the drug that the TGA urges consumers to avoid? [unsw.edu.au]

- 6. peptidesociety.org [peptidesociety.org]

- 7. aditum.org [aditum.org]

- 8. Topical MTII Therapy Suppresses Melanoma Through PTEN Upregulation and Cyclooxygenase II Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evaluation of melanotan-II, a superpotent cyclic melanotropic peptide in a pilot phase-I clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Melanotan: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. static.igem.org [static.igem.org]

An In-depth Technical Guide to the Molecular Weight and Chemical Properties of Melanotan II Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular and chemical characteristics of Melanotan II acetate (B1210297), a synthetic analog of the naturally occurring α-melanocyte-stimulating hormone. This document details its chemical properties, provides insights into its synthesis and analysis, and illustrates its primary signaling pathway.

Core Chemical and Physical Properties

Melanotan II is a cyclic heptapeptide (B1575542) that has been synthesized as an acetate salt to improve its stability.[1][2][3] Its chemical structure and properties have been characterized through various analytical techniques.

Quantitative Data Summary

The key quantitative data for Melanotan II and its acetate salt are summarized in the table below for easy reference and comparison.

| Property | Value (Melanotan II Free Base) | Value (Melanotan II Acetate) | Source(s) |

| Molecular Formula | C₅₀H₆₉N₁₅O₉ | C₅₂H₇₃N₁₅O₁₁ | [2][4][5] |

| Molecular Weight | 1024.18 g/mol | 1084.25 g/mol | [2][3][6] |

| CAS Number | 121062-08-6 | 1036322-26-5 | [2][4][6] |

| Appearance | White to off-white solid/lyophilized powder | White to off-white solid/lyophilized powder | [4][5] |

| Purity (by HPLC) | Typically ≥95% to ≥98% | Typically ≥95% to ≥98% | [2][4][7] |

| Solubility | Soluble in water, DMSO, and Methanol | Soluble in water, DMF, DMSO, and Ethanol | [4][8][9] |

| Storage | Store at -20°C. Lyophilized form is stable at room temperature for weeks. | Store at -20°C. | [5][8] |

Chemical Structure

Melanotan II is a cyclic peptide with the amino acid sequence Ac-Nle-cyclo[Asp-His-D-Phe-Arg-Trp-Lys]-NH₂.[4][5] The cyclization is formed by a lactam bridge between the aspartic acid and lysine (B10760008) side chains.

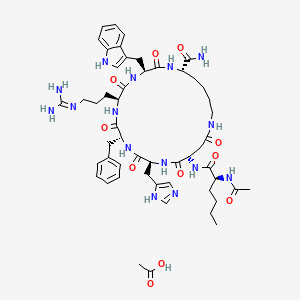

Caption: Chemical structure of this compound.

Experimental Protocols

This section details the methodologies for the synthesis and analysis of Melanotan II, compiled from various scientific sources.

Synthesis of Melanotan II

Melanotan II can be synthesized using either solid-phase or solution-phase peptide synthesis techniques.

Solid-Phase Peptide Synthesis (SPPS): A common method for synthesizing Melanotan II involves Fmoc/tBu solid-phase peptide synthesis.[10]